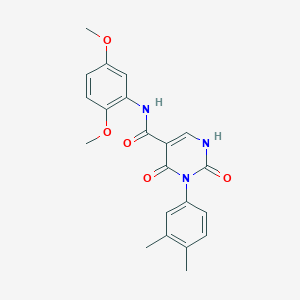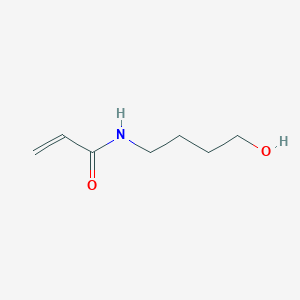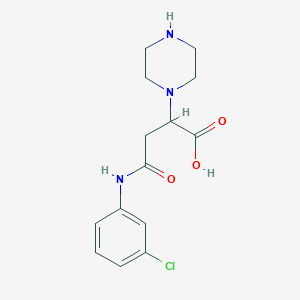
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloroaniline group, a piperazine ring, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(3-chloroanilino)quinazoline, is known to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
The similar compound, 4-(3-chloroanilino)quinazoline, acts by inhibiting the tyrosine kinase activity of egfr . This inhibition blocks the autophosphorylation of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of egfr by 4-(3-chloroanilino)quinazoline would affect several downstream pathways, including theMAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival .
Result of Action
The inhibition of egfr by 4-(3-chloroanilino)quinazoline results in the blockade of egf-stimulated growth in a concentration-dependent manner . This could potentially lead to the inhibition of tumor cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and piperazine as the primary starting materials.
Formation of Intermediate: The 3-chloroaniline undergoes a nucleophilic substitution reaction with a suitable acylating agent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to form the piperazine ring.
Final Product Formation: The resulting compound is further reacted with butanoic acid or its derivatives to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chloroaniline derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the piperazine and butanoic acid moieties.
4-(3-Chloroanilino)quinazoline: A compound with a quinazoline ring instead of a piperazine ring, used as an epidermal growth factor receptor inhibitor.
2-(3-Chloroanilino)benzoic acid: A compound with a benzoic acid moiety instead of a butanoic acid moiety, used in medicinal chemistry.
Uniqueness
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is unique due to its combination of a chloroaniline group, a piperazine ring, and a butanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.
Propiedades
IUPAC Name |
4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)18-6-4-16-5-7-18/h1-3,8,12,16H,4-7,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNCDRRPOPUZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
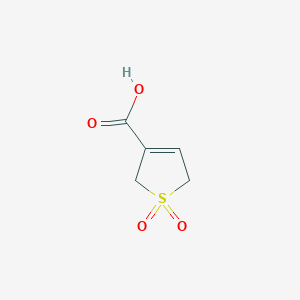
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide](/img/structure/B2846190.png)

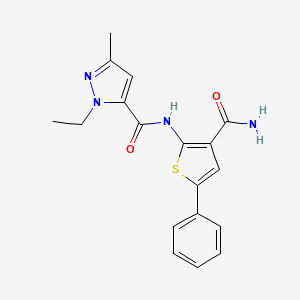
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2846193.png)
